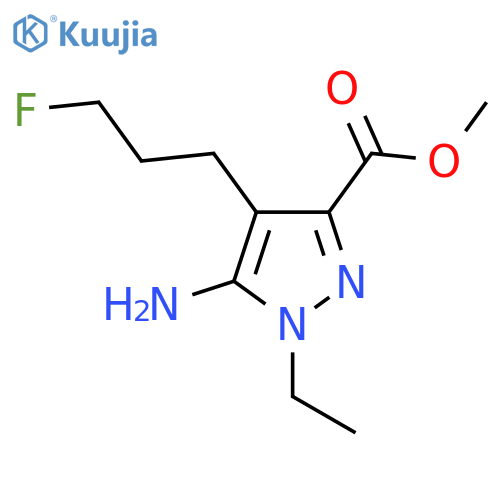

Cas no 2138225-18-8 (methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate)

2138225-18-8 structure

商品名:methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate

- 2138225-18-8

- EN300-1121301

-

- インチ: 1S/C10H16FN3O2/c1-3-14-9(12)7(5-4-6-11)8(13-14)10(15)16-2/h3-6,12H2,1-2H3

- InChIKey: SWZPSBXOAAZGAI-UHFFFAOYSA-N

- ほほえんだ: FCCCC1C(C(=O)OC)=NN(CC)C=1N

計算された属性

- せいみつぶんしりょう: 229.12265492g/mol

- どういたいしつりょう: 229.12265492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 70.1Ų

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1121301-0.05g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 95% | 0.05g |

$1381.0 | 2023-10-27 | |

| Enamine | EN300-1121301-0.5g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 95% | 0.5g |

$1577.0 | 2023-10-27 | |

| Enamine | EN300-1121301-1.0g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 1g |

$1643.0 | 2023-06-09 | ||

| Enamine | EN300-1121301-1g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 95% | 1g |

$1643.0 | 2023-10-27 | |

| Enamine | EN300-1121301-0.25g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 95% | 0.25g |

$1513.0 | 2023-10-27 | |

| Enamine | EN300-1121301-5.0g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 5g |

$4764.0 | 2023-06-09 | ||

| Enamine | EN300-1121301-0.1g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 95% | 0.1g |

$1447.0 | 2023-10-27 | |

| Enamine | EN300-1121301-10g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 95% | 10g |

$7065.0 | 2023-10-27 | |

| Enamine | EN300-1121301-10.0g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 10g |

$7065.0 | 2023-06-09 | ||

| Enamine | EN300-1121301-2.5g |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |

2138225-18-8 | 95% | 2.5g |

$3220.0 | 2023-10-27 |

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

2138225-18-8 (methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量